molecular formula C25H23Cl2NO3 B11695466 2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11695466
M. Wt: 456.4 g/mol
InChI Key: SVEPIMXVOAFWDG-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3,4-dichlorophenyl group at position 4, a methyl group at position 2, and a phenethyl ester at position 3. Its molecular formula is C₂₅H₂₃Cl₂NO₃, with a molecular weight of 456.37 g/mol .

Properties

Molecular Formula

C25H23Cl2NO3

Molecular Weight

456.4 g/mol

IUPAC Name

2-phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H23Cl2NO3/c1-15-22(25(30)31-13-12-16-6-3-2-4-7-16)23(17-10-11-18(26)19(27)14-17)24-20(28-15)8-5-9-21(24)29/h2-4,6-7,10-11,14,23,28H,5,8-9,12-13H2,1H3

InChI Key

SVEPIMXVOAFWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the dichlorophenyl moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its unique structural characteristics. Studies suggest that it may exhibit antimicrobial and anticancer properties. For instance, derivatives of quinoline compounds have shown promising activity against various cancer cell lines and bacterial strains .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as receptors or enzymes that modulate biological pathways. Understanding these interactions can lead to the development of new drugs targeting diseases like cancer or bacterial infections.

Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.
  • Reactions and Derivatives : The compound can be oxidized to form quinoline derivatives or reduced to modify functional groups. Substitution reactions can also lead to different derivatives with potentially enhanced biological activity.

Biological Studies

Research into the biological effects of this compound includes:

  • Antimicrobial Studies : Investigations have shown that modifications to the quinoline structure can enhance antibacterial activity against pathogens like Mycobacterium smegmatis .
  • Anticancer Activity : Studies indicate that certain derivatives possess significant anticancer properties, which are being explored for therapeutic applications .

Industrial Applications

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties.
  • Agrochemical Formulations : It has potential applications in agrochemicals where its reduced volatility can minimize damage to non-target plants while maintaining efficacy against pests .

Case Studies

  • Antimicrobial Activity Study : A study published in RSC Advances highlighted the enhanced antimicrobial activity of modified quinoline derivatives against Mycobacterium smegmatis. The introduction of electron-withdrawing groups significantly improved efficacy .
  • Synthesis and Characterization : Research documented in the Royal Society of Chemistry illustrates the synthesis pathways for quinoline derivatives and their biological evaluations. These studies emphasize the importance of structural modifications for enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives vary primarily in their substituents at positions 3 (ester/carboxamide group) and 4 (aryl/heteroaryl group). Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Substituent at Position 4 Functional Group at Position 3 Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 3,4-Dichlorophenyl Phenethyl ester 456.37 Not explicitly reported (research compound)
4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-ethyl ester 2-Chlorophenyl Ethyl ester 388.86 Anti-inflammatory (low-dose efficacy)
Pyridin-3-yl methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B6) 4-Chlorophenyl Pyridin-3-ylmethyl ester 424.89 P-gp inhibition
Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (10a) 2,3-Dichlorophenyl Ethyl ester 484.37 Anticancer (58% yield, yellow powder)
N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxamide (AR420626) Furan-2-yl Carboxamide 430.29 FFAR3 agonist (selective)
2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-fluorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Bromo-4-fluorophenyl 2-(Ethylsulfanyl)ethyl ester 560.94 Not reported (intermediate)

Key Findings:

Substituent Position and Electronic Effects: The 3,4-dichlorophenyl group on the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to monosubstituted (e.g., 4-chlorophenyl in B6) or ortho-substituted (e.g., 2,3-dichlorophenyl in 10a) analogs . Chlorine vs.

Ester Group Modifications :

  • Phenethyl ester (target) vs. ethyl ester (10a): The phenethyl group improves lipophilicity (calculated LogP ≈ 5.2 vs. 4.5 for ethyl), which correlates with enhanced cellular uptake in similar compounds .
  • Pyridin-3-ylmethyl ester (B6): Incorporation of a heteroaromatic group may facilitate π-π stacking interactions with P-gp, contributing to its inhibitory activity .

Biological Activity Trends: Anti-inflammatory Activity: The ethyl ester analog with a 2-chlorophenyl group (Table 1, row 2) showed efficacy at low doses (IC₅₀ < 10 µM), suggesting that minor substituent changes significantly modulate potency . P-gp Inhibition: Pyridin-3-ylmethyl esters (e.g., B6) demonstrated superior P-gp inhibition compared to ethyl esters, likely due to improved interaction with the ATP-binding cassette .

Biological Activity

2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that belongs to the class of hexahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is C25H24Cl2N03 with a molecular weight of 421.9 g/mol. The structural features contribute to its biological activity by influencing interactions with various biological targets.

Property Value
Molecular FormulaC25H24Cl2N03
Molecular Weight421.9 g/mol
IUPAC Name2-phenylethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

The mechanism of action of 2-Phenylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves modulation of specific receptors and pathways involved in cellular signaling. Recent studies have indicated that derivatives of hexahydroquinolines can act as agonists or antagonists for various G protein-coupled receptors (GPCRs), including:

  • FFA3/GPR41 Receptor : This receptor is involved in metabolic regulation and has been identified as a target for compounds with potential antidiabetic effects.
  • FFA2/GPR43 Receptor : Associated with anti-inflammatory responses and modulation of immune functions.
  • HCA2/GPR109A Receptor : Known for its role in mediating anti-inflammatory effects and regulating lipid metabolism.

Antitumor Activity

Research has shown that hexahydroquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that the compound exhibited an EC50 value of 0.23±0.07μM0.23\pm 0.07\mu M against hepatocellular carcinoma cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on FFA3 Modulation : A study published in Chemistry & Biology reported that specific hexahydroquinoline derivatives were effective in modulating FFA3 activity. The results indicated a dose-dependent response in reducing inflammation markers .
  • Anticancer Properties : Another investigation focused on the antitumor effects of hexahydroquinoline derivatives showed promising results in reducing tumor growth in xenograft models .

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